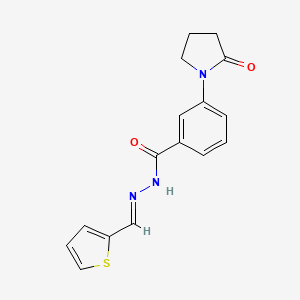

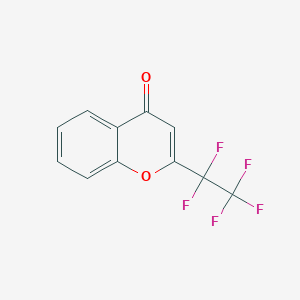

![molecular formula C20H20N2OS B5505405 (1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(phenyl)methanone](/img/structure/B5505405.png)

(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(phenyl)methanone" belongs to a class of chemicals that are structurally complex, indicating potential biological activities and chemical properties worth exploring. Compounds with similar structures have been synthesized and analyzed for various chemical and physical properties, including their reactivity, molecular structure, and potential applications.

Synthesis Analysis

Synthesis of similar complex molecules often involves multi-step reactions, including intramolecular rearrangement and cycloaddition reactions. A related process involves the photoinduced intramolecular rearrangement of (E)-3-styrylquinolin-4(1H)-ones under UV light, demonstrating an efficient and environmentally friendly method to obtain complex molecular structures (Jing et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to the target compound often features a combination of aromatic systems interconnected through heteroatoms, providing a rich array of chemical behavior. Spectroscopic methods such as NMR, IR, and X-ray diffraction are crucial for the characterization of these complex structures, as demonstrated in the synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives (Bonilla-Castañeda et al., 2022).

Chemical Reactions and Properties

Compounds with tetrahydroisoquinoline cores are versatile in chemical reactions, capable of undergoing cyclocondensation, cyclopropanation, and nucleophilic substitution reactions. These reactions are essential for the synthesis of various derivatives, highlighting the compound's reactivity and potential for generating a broad range of chemical entities (Czombos et al., 2000).

Applications De Recherche Scientifique

Synthetic Chemistry and Characterization

A key aspect of research on this compound involves the development of synthetic methods and the characterization of new derivatives. For instance, a study by Zaki, Radwan, and El-Dean (2017) detailed a convenient synthetic method for generating new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline derivatives. These compounds were characterized by comprehensive spectral analyses, including FT IR, 1H NMR, and mass spectroscopy, hinting at future investigations into their pharmacological activities R. Zaki, S. M. Radwan, A. El-Dean, 2017.

Potential Pharmacological Applications

The pharmacological potential of derivatives related to this compound has been a subject of interest. For example, Desai, Shihora, and Moradia (2007) synthesized new quinazolines, demonstrating their potential as antimicrobial agents against various bacteria and fungi. This research underscores the compound's relevance in developing new antimicrobial strategies N. Desai, P. N. Shihora, D. Moradia, 2007.

Analytical Chemistry Applications

In analytical chemistry, Gatti et al. (2004) utilized a derivative for pre-column derivatization in HPLC-fluorescence determination of amino acids in pharmaceuticals. This study highlights the compound's utility in enhancing analytical methodologies for quality control in the pharmaceutical industry R. Gatti, M. G. Gioia, P. Andreatta, G. Pentassuglia, 2004.

Mécanisme D'action

Propriétés

IUPAC Name |

(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c1-2-15-13-10-6-7-11-14(13)16-17(21)19(24-20(16)22-15)18(23)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11,21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERBZEKDABIINI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C3=C1CCCC3)C(=C(S2)C(=O)C4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(phenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5505324.png)

![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide](/img/structure/B5505336.png)

![2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B5505355.png)

![4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5505362.png)

![1-tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5505369.png)

![8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505392.png)

![5-[4-(difluoromethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5505416.png)

![1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone](/img/structure/B5505419.png)

![2-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5505422.png)